molecular formula C14H21BrS2 B1589030 1-Bromo-3,5-bis(tert-butylthio)benzene CAS No. 795274-44-1

1-Bromo-3,5-bis(tert-butylthio)benzene

Cat. No.: B1589030
CAS No.: 795274-44-1
M. Wt: 333.4 g/mol
InChI Key: VLQVYTYMAXNJGM-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(tert-butylthio)benzene is an organic compound with the molecular formula C14H21BrS2 and a molecular weight of 333.35 g/mol . It is characterized by the presence of a bromine atom and two tert-butylthio groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(tert-butylthio)benzene can be synthesized through the bromination of 3,5-bis(tert-butylthio)benzene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-bis(tert-butylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3,5-bis(tert-butylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

    Medicine: Research on potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(tert-butylthio)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and tert-butylthio groups are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,5-bis(tert-butylthio)benzene is unique due to the presence of both bromine and tert-butylthio groups, which confer distinct reactivity and properties compared to similar compounds. The sulfur atoms in the tert-butylthio groups provide additional sites for oxidation and other chemical transformations .

Properties

IUPAC Name

1-bromo-3,5-bis(tert-butylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQVYTYMAXNJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)Br)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471530
Record name 1-Bromo-3,5-bis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795274-44-1
Record name 1-Bromo-3,5-bis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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